4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
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Overview
Description
4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound that features a combination of fluorine, sulfonyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and pyridine groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide
- (2R)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}-N-hydroxy-2-tetrahydro-2H-pyran-4-ylacetamide
Uniqueness
4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfonyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN2O4S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19FN2O4S2/c1-15-4-8-18(9-5-15)28(24,25)20(16-3-2-12-22-13-16)14-23-29(26,27)19-10-6-17(21)7-11-19/h2-13,20,23H,14H2,1H3 |
InChI Key |
GGACFCAYWCZPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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